methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a synthetic organic compound featuring a benzosulfonamide core linked to a substituted indole moiety. The structure includes:
- A 4-methoxybenzoate ester group at the para position.
- A sulfamoyl bridge (-SO₂-NH-) connecting the benzoate to a 2-hydroxyethyl side chain.
- A 1-methyl-1H-indol-5-yl group attached to the hydroxyl-bearing carbon of the ethyl chain.
Properties
IUPAC Name |
methyl 3-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-22-9-8-13-10-14(4-6-16(13)22)17(23)12-21-29(25,26)19-11-15(20(24)28-3)5-7-18(19)27-2/h4-11,17,21,23H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTIFYUAJNUEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate, a complex compound featuring both an indole moiety and a sulfamoyl group, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.48 g/mol. The structural components include:
- Indole Moiety : Known for its diverse biological activities.
- Sulfamoyl Group : Associated with antibacterial properties.
- Methoxy Group : Often enhances lipophilicity and biological activity.
The biological activity of this compound is hypothesized to arise from several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The indole structure can interact with various receptors, modulating signaling pathways involved in inflammation and cancer progression.
- Antimicrobial Activity : Due to the presence of the indole group, the compound may exhibit antimicrobial properties, although specific studies are required to confirm this.
Anticancer Potential
Recent studies have indicated that compounds containing indole structures often exhibit anticancer properties. For instance, similar indole derivatives have shown efficacy against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | M-HeLa (cervical adenocarcinoma) | 10.5 | |
| Compound B | A549 (lung carcinoma) | 15.0 | |
| This compound | TBD | TBD |
The specific IC50 values for this compound are currently under investigation.
Antimicrobial Activity
The potential antimicrobial properties of this compound can be attributed to the indole moiety. Indoles are known for their ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. However, empirical data on the antimicrobial activity of this specific compound remains limited and warrants further exploration.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have demonstrated that derivatives of similar structure can inhibit the growth of cancer cells while showing low toxicity towards normal cells. These studies suggest a selective action that could be beneficial in therapeutic applications.
- Mechanistic Studies : Investigations into the mechanism of action have revealed that compounds with indole structures can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and eventual cell death.
- Comparative Analysis : A comparative analysis with other known indole derivatives has shown that modifications at the 4-position of the benzoate ring can significantly alter biological activity, indicating that structural optimization is crucial for enhancing efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Indole and Sulfonamide Moieties
Compound A : N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide (C₂₁H₂₁N₃O₄S, MW 411.5)
- Key Differences :
- Replaces the 4-methoxybenzoate group with a 4-(2-methyloxazol-4-yl)benzenesulfonamide moiety.
- Lacks the ester functionality, altering lipophilicity and metabolic stability.
- Implications : The oxazole ring may enhance π-π stacking interactions in target binding, while the absence of the ester could reduce hydrolysis susceptibility.
Compound B : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (C₂₅H₁₈ClF₃N₂O₅S)
- Key Differences :
- Features a chlorobenzoyl group on the indole nitrogen and a trifluoromethylphenylsulfonyl acetamide chain.
- Includes a methylene (-CH₂-) spacer between the indole and sulfonamide.
- Implications : The electron-withdrawing trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets, while the acetamide linker increases conformational flexibility.
Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences :
- Simpler structure with a 3-methylbenzamide core and N,O-bidentate directing group .
- Lacks sulfonamide and indole components.
- Implications : The absence of sulfonamide limits its utility in sulfa drug-inspired applications but highlights versatility in metal-catalyzed C–H functionalization reactions.
Functional Group Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
